2-Ethoxy-4-formylphenyl benzoate
Overview
Description
2-Ethoxy-4-formylphenyl benzoate is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features an ethoxy group and a formyl group attached to a phenyl ring, which is further esterified with benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formylphenyl benzoate typically involves the esterification of 2-ethoxy-4-formylphenol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to around 100-120°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formylphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-Ethoxy-4-carboxyphenyl benzoate.
Reduction: 2-Ethoxy-4-hydroxyphenyl benzoate.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-formylphenyl benzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formylphenyl benzoate largely depends on its interaction with specific molecular targets. In biochemical research, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The formyl group can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. Additionally, the ester linkage can undergo hydrolysis, releasing benzoic acid and the corresponding phenol, which can further interact with biological targets.
Comparison with Similar Compounds
2-Ethoxy-4-formylphenyl benzoate can be compared with other similar compounds such as:
2-Methoxy-4-formylphenyl benzoate: Similar structure but with a methoxy group instead of an ethoxy group. It may exhibit different reactivity and binding properties.
4-Formylphenyl benzoate: Lacks the ethoxy group, which can affect its solubility and interaction with biological targets.
2-Ethoxy-4-hydroxyphenyl benzoate:
The unique combination of the ethoxy and formyl groups in this compound provides distinct chemical properties that make it valuable for specific research and industrial applications.
Biological Activity
2-Ethoxy-4-formylphenyl benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C16H16O3, characterized by an ethoxy group, a formyl group, and a benzoate moiety. The presence of these functional groups suggests potential reactivity and interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Addition : The formyl group can undergo nucleophilic addition reactions, which may lead to the formation of biologically active derivatives.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.
- Receptor Binding : The structural features allow for potential interactions with various receptors, impacting cellular signaling processes.
Biological Studies and Findings
Recent studies have investigated the biological activities of this compound, particularly its effects on cancer cells and viral infections.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Testing : The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
A549 | 25 | Cell cycle arrest at G1 phase |
Antiviral Activity
The compound has also been evaluated for antiviral properties. In studies focusing on its efficacy against influenza A virus:
- Inhibition Assays : The compound demonstrated significant antiviral activity with an IC50 value of approximately 12 µM against the H1N1 strain, suggesting its potential as a therapeutic agent in viral infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the ethoxy or formyl groups can alter potency and selectivity. For example:
- Ethoxy Group Modification : Replacing the ethoxy group with different alkoxy chains resulted in varied cytotoxicity profiles.
Compound Variant | IC50 (µM) | Observations |
---|---|---|
Ethyl variant | 15 | Moderate activity |
Propyl variant | 20 | Reduced potency |
Methyl variant | 30 | Significantly lower activity |
Case Studies
Several case studies highlight the application of this compound in drug discovery:
- Case Study on Anticancer Agents : A study published in Journal of Medicinal Chemistry explored a series of derivatives based on this compound, identifying specific substitutions that enhanced anticancer activity while reducing toxicity.
- Antiviral Research : Another study focused on the synthesis and testing of related compounds against RNA viruses, demonstrating that modifications to the benzoate moiety enhanced antiviral efficacy.
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-2-19-15-10-12(11-17)8-9-14(15)20-16(18)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYURJQJYHBBLDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.